1-(4-Bromo-2-fluorophenyl)-2,2-dichloroethanone
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Overview
Description
1-(4-Bromo-2-fluorophenyl)-2,2-dichloroethanone: (MFCD28107039) is a chemical compound with the molecular formula C8H4BrCl2FO. It is known for its applications in various fields of scientific research, particularly in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Bromo-2-fluorophenyl)-2,2-dichloroethanone can be synthesized through a multi-step process involving the reaction of 4-bromo-2-fluoroaniline with dichloroacetyl chloride under controlled conditions. The reaction typically requires the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. The reaction conditions are optimized to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-2-fluorophenyl)-2,2-dichloroethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding ketones or reduction to form alcohols
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted ethanones, while oxidation and reduction can produce ketones and alcohols, respectively .
Scientific Research Applications
1-(4-Bromo-2-fluorophenyl)-2,2-dichloroethanone has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-fluorophenyl)-2,2-dichloroethanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modification of proteins and other biomolecules, affecting their function and activity .
Comparison with Similar Compounds
- 1-(4-Bromo-2-fluorophenyl)-2-chloroethanone
- 1-(4-Bromo-2-fluorophenyl)-2,2-dibromoethanone
- 1-(4-Bromo-2-fluorophenyl)-2,2-difluoroethanone
Comparison: 1-(4-Bromo-2-fluorophenyl)-2,2-dichloroethanone is unique due to the presence of both bromine and fluorine atoms, which can influence its reactivity and interaction with other molecules. The dichloroethanone moiety also contributes to its distinct chemical properties compared to similar compounds .
Properties
Molecular Formula |
C8H4BrCl2FO |
---|---|
Molecular Weight |
285.92 g/mol |
IUPAC Name |
1-(4-bromo-2-fluorophenyl)-2,2-dichloroethanone |
InChI |
InChI=1S/C8H4BrCl2FO/c9-4-1-2-5(6(12)3-4)7(13)8(10)11/h1-3,8H |
InChI Key |
ULYKMWMPMTXXDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C(=O)C(Cl)Cl |
Origin of Product |
United States |
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